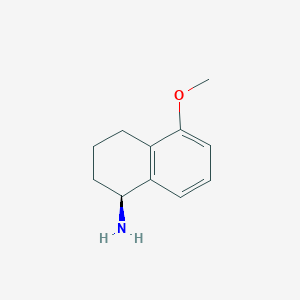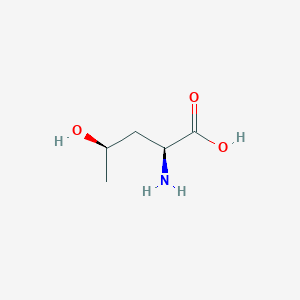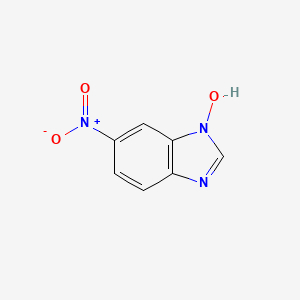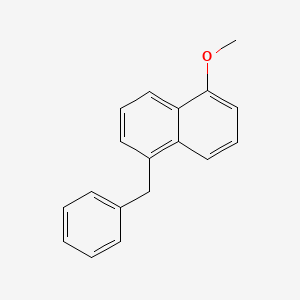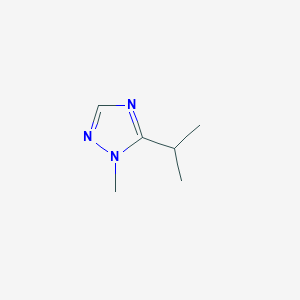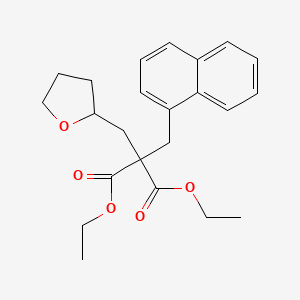
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine
Descripción general
Descripción
“(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” is a chemical compound with the molecular formula C4H7BrN2O and a molecular weight of 179.02 . It is also known by other synonyms such as "3-Bromo-5-aminomethyl-4,5-dihydroisoxazole" .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” consists of a bromine atom attached to an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The methanamine group is attached to the isoxazole ring .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Novel Synthesis and Characterization : The compound (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine has been involved in the synthesis of various novel compounds. For instance, its derivatives have been synthesized and characterized using techniques like IR, NMR, and Mass spectroscopy, highlighting its utility in creating new molecular entities (Rao, Prasad, & Rao, 2013).
Antibacterial and Antifungal Activities : Some derivatives of this compound have been evaluated for antibacterial and antifungal activities. These studies indicate its potential use in the development of new antimicrobial agents (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Application in Cancer Research
- Anticancer Studies : There's significant interest in derivatives of (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine for their potential anticancer properties. Studies involving palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands including this compound have shown promising results against various human cancer cell lines, suggesting its relevance in the development of new cancer therapies (Mbugua et al., 2020).
Photodynamic Therapy Applications
- Photodynamic Therapy : The compound has been used in the synthesis of new metal complexes with potential applications in photodynamic therapy, particularly for cancer treatment. These complexes, characterized by their fluorescence properties and high singlet oxygen quantum yield, are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Novel Chemical Syntheses
- Chemical Synthesis Innovations : The compound plays a key role in various chemical syntheses, leading to new scaffolds and molecular structures. Its involvement in reactions such as bromination and synthesis of novel compounds with different biological activities highlights its versatility in chemical research (Jasouri et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOLOZBWSBAUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



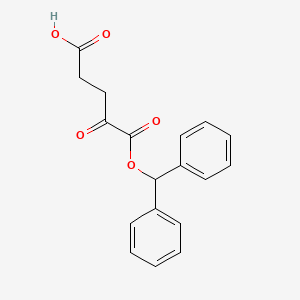

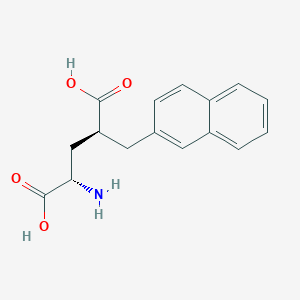

![6,9,15,26-Tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene](/img/structure/B1644006.png)
